molecular formula C19H19F3N4O2 B8685806 Butanamide, 3,3-dimethyl-N-[3-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-2-yl]-

Butanamide, 3,3-dimethyl-N-[3-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-2-yl]-

Cat. No. B8685806
M. Wt: 392.4 g/mol
InChI Key: ZPWMAOSJDRLCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanamide, 3,3-dimethyl-N-[3-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-2-yl]- is a useful research compound. Its molecular formula is C19H19F3N4O2 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butanamide, 3,3-dimethyl-N-[3-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-2-yl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanamide, 3,3-dimethyl-N-[3-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-2-yl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C19H19F3N4O2

Molecular Weight

392.4 g/mol

IUPAC Name

3,3-dimethyl-N-[3-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-2-yl]butanamide

InChI

InChI=1S/C19H19F3N4O2/c1-18(2,3)11-14(27)24-16-15(17-23-9-4-10-26(17)25-16)12-5-7-13(8-6-12)28-19(20,21)22/h4-10H,11H2,1-3H3,(H,24,25,27)

InChI Key

ZPWMAOSJDRLCFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NC1=NN2C=CC=NC2=C1C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the product from Example 1C (0.318 g, 1.081 mmol) in dichloromethane (8 mL) was added pyridine (0.256 g, 3.24 mmol). 3,3-Dimethylbutanoyl chloride (0.160 g, 1.189 mmol) was slowly added and the resulting reaction mixture was stirred at room temperature for 3 hours. The reaction mixture was concentrated and the residue was purified by preparative HPLC on a Phenomenex Luna C8(2) 5 um 100 Å AXIA column (30 mm×75 mm). A gradient of acetonitrile (A) and 0.1% trifluoroacetic acid in water (B) was used, at a flow rate of 50 mL/min (0-0.5 min 10% A, 0.5-6.0 min linear gradient 10-100% A, 6.0-7.0 min 100% A, 7.0-8.0 min linear gradient 100-10% A) to yield the title compound (0.38 g, 88%). 1H NMR (400 MHz, CD3Cl) δ ppm 1.11 (s, 6H) 2.33 (s, 2H) 6.86 (dd, J=6.94, 4.12 Hz, 1H) 7.30-7.42 (m, 3H) 7.63-7.79 (m, 2H) 8.51 (dd, J=4.12, 1.73 Hz, 1H) 8.68 (dd, J=6.94, 1.63 Hz, 1H). MS ESI(+) m/z 393.4 [M+H]+.
Quantity
0.318 g
Type
reactant
Reaction Step One
Quantity
0.256 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step Two
Yield
88%

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